

3-Bromo-5-methylaniline hydrochloride chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-5-methylaniline hydrochloride

Cat. No.: B1519808

[Get Quote](#)

An In-Depth Technical Guide to **3-Bromo-5-methylaniline Hydrochloride**: Properties, Synthesis, and Applications

Introduction

3-Bromo-5-methylaniline hydrochloride (CAS No: 957034-79-6) is a substituted aromatic amine salt that serves as a pivotal intermediate in synthetic organic chemistry.^{[1][2][3]} Its molecular structure, featuring a bromine atom and a methyl group meta-substituted on an aniline ring, provides a unique combination of reactivity and steric properties. This makes it a valuable building block for the synthesis of a wide array of complex molecules.^{[1][4]} This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers and professionals in drug development and materials science. The compound's utility spans the creation of pharmaceuticals, particularly those targeting neurological disorders, agrochemicals, dyes, and advanced polymers.^{[1][4]}

Physicochemical and Structural Properties

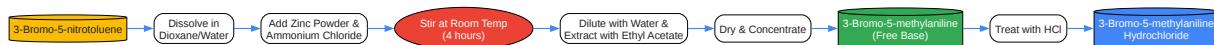
The hydrochloride salt form of 3-Bromo-5-methylaniline enhances its stability and handling characteristics compared to the free base. Key properties are summarized below.

Property	Value	Source(s)
CAS Number	957034-79-6	[1] [2] [3]
Molecular Formula	C ₇ H ₈ BrN·HCl (or C ₇ H ₉ BrCIN)	[1] [2] [3]
Molecular Weight	222.51 g/mol	[1] [2]
Appearance	Brown or white to light yellow powder/lump	[1] [5]
Purity	Typically ≥95% to ≥98% (by HPLC or GC)	[1] [3]
Melting Point	37 °C (for the free base, 3-Bromo-5-methylaniline)	[5]
Boiling Point	150-151 °C at 15 Torr (for the free base)	[5]
Solubility	Slightly soluble in water	[5] [6]
Storage Conditions	Store at 0-8°C or room temperature in a dry, well-ventilated place under an inert atmosphere. Keep container tightly closed.	[1] [3] [5] [7]

Structural Identifiers (for the free base, 3-Bromo-5-methylaniline):

- IUPAC Name: 3-bromo-5-methylaniline[\[8\]](#)
- SMILES: CC1=CC(=CC(=C1)Br)N[\[8\]](#)
- InChIKey: YIZRPAWCIFTHNA-UHFFFAOYSA-N[\[8\]](#)[\[9\]](#)

Synthesis and Reactivity


Synthetic Pathway

A common and efficient method for synthesizing 3-Bromo-5-methylaniline involves the reduction of its nitro precursor, 3-bromo-5-nitrotoluene. This transformation is a standard

procedure in aromatic chemistry, leveraging the selective reduction of a nitro group in the presence of a halogen.

General Protocol for the Synthesis of 3-Bromo-5-methylaniline:

- Dissolution: 3-bromo-5-nitrotoluene is dissolved in a suitable solvent system, such as a mixture of dioxane and water.[5]
- Addition of Reducing Agents: Zinc powder and a proton source like ammonium chloride are added sequentially to the solution.[5] The zinc acts as the reducing metal, while ammonium chloride maintains a suitable pH for the reaction.
- Reaction: The mixture is stirred at room temperature for several hours until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).[5]
- Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent, such as ethyl acetate.[5]
- Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.[5] Further purification can be achieved through crystallization or column chromatography to yield 3-bromo-5-methylaniline as a solid.
- Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent and treated with hydrochloric acid.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3-Bromo-5-methylaniline hydrochloride**.

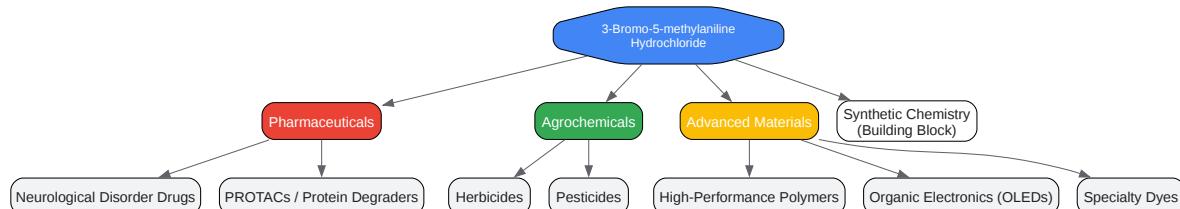
Reactivity Profile

The chemical behavior of 3-Bromo-5-methylaniline is dictated by its three key functional components:

- Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. However, its high reactivity can lead to polysubstitution and is incompatible with Friedel-Crafts reactions due to complexation with the Lewis acid catalyst.[10] The amino group can be readily converted into a diazonium salt, which is an exceptionally versatile intermediate for introducing a wide range of substituents onto the aromatic ring via Sandmeyer or related reactions.[10]
- Bromine Atom (-Br): As a halogen, bromine is a deactivating but ortho-, para-directing substituent. It serves as an excellent leaving group in nucleophilic aromatic substitution reactions under certain conditions and is a crucial handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.
- Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group that enhances the electron density of the aromatic ring.

The interplay of these groups makes 3-Bromo-5-methylaniline a versatile scaffold. Electrophilic substitution will be directed to the positions ortho and para to the amino group, while the bromine atom provides a site for metal-catalyzed cross-coupling reactions.

Spectral Characterization


Spectroscopic analysis is essential for verifying the identity and purity of **3-Bromo-5-methylaniline hydrochloride**. While specific spectral data for the hydrochloride salt is not detailed in the provided search results, the expected characteristics can be inferred from the structure of the free base and related compounds.[11][12]

Technique	Expected Characteristics
¹ H NMR	Signals corresponding to aromatic protons (in the 6.5-7.5 ppm range), the methyl group protons (singlet around 2.2-2.4 ppm), and the amine protons (a broad signal which shifts depending on solvent and concentration). The protonation in the hydrochloride salt would significantly shift the amine proton signal downfield.
¹³ C NMR	Resonances for seven distinct carbon atoms: four aromatic carbons (two C-H, one C-Br, one C-N, one C-C), and one methyl carbon. The C-Br and C-N carbons would have characteristic chemical shifts.
IR Spectroscopy	Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm ⁻¹), C-H stretching (aromatic and aliphatic), C=C aromatic ring stretching (around 1450-1600 cm ⁻¹), and C-Br stretching (in the fingerprint region). The hydrochloride salt will show broad N-H ⁺ stretching bands.
Mass Spectrometry	The mass spectrum would show a molecular ion peak (M ⁺) and a characteristic (M+2) ⁺ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹ Br and ⁸¹ Br isotopes).

Applications in Research and Drug Development

3-Bromo-5-methylaniline hydrochloride is not an end-product but a crucial intermediate. Its bifunctional nature allows for sequential and site-selective modifications, making it a valuable tool for medicinal chemists and material scientists.

- Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceutical agents.[1] Its structure is incorporated into molecules designed to be biologically active, with applications in developing therapeutics for neurological disorders.[1] Bromoaniline derivatives are widely used in drug discovery to create compounds with specific pharmacological properties and to modify the pharmacokinetic profiles of drug candidates.[4] [13]
- Agrochemicals: The bromo-methyl-aniline scaffold is used in the development of crop protection agents, such as herbicides and pesticides.[4]
- Advanced Materials: The compound finds applications in material science for creating high-performance polymers, coatings, and dyes.[1][4] It is also used in the development of organic electronics, such as organic light-emitting diodes (OLEDs), where it contributes to the synthesis of organic semiconductors.[1]
- Protein Degrader Building Blocks: The molecule is classified within the family of Protein Degrader Building Blocks, indicating its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other related modalities for targeted protein degradation.[3]

[Click to download full resolution via product page](#)

Caption: Key application areas derived from 3-Bromo-5-methylaniline HCl.

Safety, Handling, and Storage

3-Bromo-5-methylaniline and its hydrochloride salt are hazardous chemicals that must be handled with appropriate precautions. The following information is synthesized from safety data sheets (SDS).[\[7\]](#)[\[14\]](#)

Hazard Identification:

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[\[7\]](#)[\[8\]](#)[\[14\]](#)
- Skin Corrosion/Irritation: Causes skin irritation.[\[8\]](#)[\[14\]](#)
- Eye Damage/Irritation: Causes serious eye irritation.[\[8\]](#)[\[14\]](#)
- Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[\[8\]](#)[\[14\]](#)
- Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[\[7\]](#)

Recommended Safety Protocols:

- Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[\[7\]](#)[\[14\]](#)
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear protective gloves (e.g., nitrile rubber).
 - Eye/Face Protection: Use safety glasses with side-shields or chemical goggles and a face shield.[\[14\]](#)
 - Skin and Body Protection: Wear a lab coat or chemical-resistant apron.[\[14\]](#)
 - Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.
- Handling: Avoid breathing dust, fumes, or vapors.[\[14\]](#) Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[\[7\]](#)[\[14\]](#) Do not eat, drink, or smoke when using this product.[\[7\]](#)

- Storage: Store locked up in a dry, cool, and well-ventilated place.[7][14] Keep the container tightly closed and store under an inert atmosphere, as the compound may be air or light-sensitive.[7]
- First Aid:
 - Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[7][14]
 - Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. [14]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]
 - Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[7][14]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]

[Click to download full resolution via product page](#)

Caption: Core safety protocols for handling 3-Bromo-5-methylaniline HCl.

Conclusion

3-Bromo-5-methylaniline hydrochloride is a strategically important chemical intermediate whose value is derived from the versatile reactivity of its constituent functional groups. Its ability to participate in a wide range of chemical transformations, including electrophilic substitution,

diazotization, and metal-catalyzed cross-coupling, makes it an indispensable building block in modern organic synthesis. For professionals in drug discovery and materials science, a thorough understanding of its properties, reactivity, and handling requirements is crucial for leveraging its full potential in the development of novel and high-value products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. calpaclab.com [calpaclab.com]
- 4. echemi.com [echemi.com]
- 5. 3-bromo-5-methylaniline CAS#: 74586-53-1 [m.chemicalbook.com]
- 6. 3-Bromo-5-methylaniline, 98% | Fisher Scientific [fishersci.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 3-Bromo-5-methylaniline | C7H8BrN | CID 3018526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - 3-bromo-5-methylaniline (C7H8BrN) [pubchemlite.lcsb.uni.lu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 3-BROMO-N-METHYLANILINE(66584-32-5) 1H NMR [m.chemicalbook.com]
- 12. 3-Bromo-N-methylaniline | C7H8BrN | CID 7018299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. sciencescholar.us [sciencescholar.us]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Bromo-5-methylaniline hydrochloride chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1519808#3-bromo-5-methylaniline-hydrochloride-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com